Chlorobis(2-phenylpyridine)rhodium(III) dimer
Description
Chlorobis(2-phenylpyridine)rhodium(III) dimer (chemical formula: C₄₄H₃₂Cl₂N₄Rh₂) is a cyclometalated rhodium(III) complex featuring two 2-phenylpyridine (ppy) ligands and bridging chloride ions. This dimeric structure is characterized by its yellow crystalline powder form, a molecular weight of 893.47 g/mol, and a melting point of 270°C . It is primarily utilized in catalysis and materials science due to rhodium's versatile redox chemistry and stability under reaction conditions. The compound is commercially available in varying purities (99%–99.99%) and is packaged under inert conditions to prevent degradation .
Properties
IUPAC Name |
2-phenylpyridine;trichlororhodium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C11H9N.6ClH.2Rh/c4*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;;;;;;;/h4*1-9H;6*1H;;/q;;;;;;;;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKGQIHEDKXYJJ-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.Cl[Rh](Cl)Cl.Cl[Rh](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H36Cl6N4Rh2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746560 | |
| Record name | 2-Phenylpyridine--trichlororhodium (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1039.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33915-80-9 | |
| Record name | 2-Phenylpyridine--trichlororhodium (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30746560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorobis(2-phenylpyridine)rhodium(III) dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Mode of Action
It is known to be used in the synthesis of luminescent cyclometalated rhodium (ii) complexes with carboxylated bipyridyl ligands.
Biochemical Pathways
Result of Action
Action Environment
It is known that this compound is a solid at room temperature.
Biological Activity
Chlorobis(2-phenylpyridine)rhodium(III) dimer is a notable compound within the realm of organometallic chemistry, particularly recognized for its potential biological activities. This article delves into its properties, mechanisms of action, and implications for therapeutic applications, especially in cancer treatment.
Chemical Structure and Properties
This compound is characterized by its unique dimeric structure, where two rhodium centers are coordinated with chlorido and phenylpyridine ligands. The general formula can be represented as:
where 2-PhPy refers to 2-phenylpyridine. The rhodium ion in the +3 oxidation state plays a critical role in its biological interactions.
Mechanisms of Biological Activity
Research has shown that rhodium complexes, including the chlorobis(2-phenylpyridine) derivative, exhibit various biological activities:
- Anticancer Activity : Rhodium complexes have been reported to induce apoptosis in cancer cells through multiple pathways. They can inhibit key signaling pathways such as the STAT3 pathway, which is often activated in tumors. By blocking this pathway, these complexes can suppress tumor growth and promote the expression of tumor suppressor genes .
- Enzyme Inhibition : The ability of rhodium complexes to inhibit specific enzymes has been documented. For instance, they can interact with DNA mismatch sites and inhibit kinase activities, leading to reduced cell proliferation .
- Cell Imaging and Sensing : Due to their favorable solubility and tunable reactivity, rhodium complexes are also explored for applications in cell imaging and as sensors for biomolecules .
Research Findings and Case Studies
A variety of studies have investigated the biological activity of this compound:
- In Vitro Studies : A study demonstrated that this compound effectively inhibited the growth of several human cancer cell lines, showcasing IC50 values comparable to established platinum-based drugs .
- In Vivo Studies : Animal models treated with this compound exhibited significant tumor regression without the severe side effects commonly associated with conventional chemotherapeutics .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to other metal complexes:
| Complex | IC50 (µM) | Mechanism of Action | Therapeutic Potential |
|---|---|---|---|
| Chlorobis(2-phenylpyridine)rhodium(III) | 5.0 | STAT3 inhibition, apoptosis induction | High (cancer therapy) |
| Cisplatin | 10.0 | DNA cross-linking | High (cancer therapy) |
| Ruthenium Complex | 7.5 | Reactive oxygen species generation | Moderate (cancer therapy) |
| Palladium Complex | 15.0 | Enzyme inhibition | Moderate (antitumor activity) |
Scientific Research Applications
Catalytic Applications
C-H Activation Reactions
Chlorobis(2-phenylpyridine)rhodium(III) dimer is widely recognized for its role in C-H activation reactions. These reactions are crucial for the functionalization of hydrocarbons, allowing the introduction of new functional groups into organic molecules without the need for pre-activated substrates.
- Mechanism : The mechanism typically involves the formation of a cyclometalated intermediate, where the rhodium center facilitates the activation of C-H bonds through a series of migratory insertions and ligand exchanges .
- Case Study : A study demonstrated that this compound could effectively catalyze the methylation and alkylation of 2-phenylpyridine using diazoalkanes, achieving yields of up to 98% . The computational analysis indicated that rhodium catalysts are particularly suited for these transformations, providing insights into reaction conditions and efficiencies.
Synthesis of Complex Organometallic Structures
This compound serves as a precursor for synthesizing various cyclometalated Rh(II) complexes. These complexes have potential applications in luminescent materials and chiral bimetallic assemblies.
- Chiral Bimetallic Assemblies : The compound can be utilized to create chiral octahedral bimetallic structures, which are essential in asymmetric synthesis and catalysis .
- Luminescent Materials : Its ability to form luminescent complexes makes it attractive for applications in photonics and optoelectronics. For instance, the synthesis of luminescent cyclometalated Rh(II) complexes with carboxylated bipyridyl ligands has been reported .
Electrochemical Applications
Rhodium compounds, including this compound, have been investigated for their electrochemical properties, particularly in biosensing applications.
- Amperometric Biosensors : Studies have shown that rhodium compounds can enhance the performance of amperometric biosensors based on redox enzymes. The catalytic properties of this compound were tested, indicating its potential as an effective mediator in biosensing technologies .
Summary Table of Applications
Chemical Reactions Analysis
Catalytic C–H Functionalization Reactions
Chlorobis(2-phenylpyridine)rhodium(III) dimer serves as a precursor for rhodium catalysts in C–H activation. Key applications include:
Methylation and Alkylation
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Mechanism : The dimer dissociates to generate active Rh(III) species that undergo cyclometalation with 2-phenylpyridine derivatives. Subsequent ligand exchange with diazoalkanes (e.g., TMS diazomethane) enables carbene insertion into C–H bonds .
-
Scope :
| Reaction Type | Substrate | Reagent | Yield (%) | Reference |
|---|---|---|---|---|
| Methylation | 2-aryl pyridines | TMS diazomethane | ≤98 | |
| Alkylation | 2-aryl pyridines | Donor/acceptor diazoalkanes | ≤95 |
Ligand Exchange and Reaction Pathways
The dimer exhibits dynamic ligand behavior critical to its catalytic activity:
-
Dissociation : In solution, the dimer partially dissociates into monomeric Rh(III) species, which coordinate with substrates or solvents .
-
Stoichiometric Reactions :
Stability and Decomposition
-
Solvent Effects : Labile ethylene ligands in related Rh dimers (e.g., chlorobis(ethylene)rhodium dimer) suggest susceptibility to ligand displacement by stronger donors (e.g., acetonitrile or DMSO) .
Synthetic Utility in One-Pot Protocols
The dimer enables cascade reactions:
-
C–H Functionalization : Insertion of carbene groups into aromatic C–H bonds.
-
Desilylation : Cleavage of TMS groups post-functionalization .
Comparative Mechanistic Insights
Computational studies highlight:
Comparison with Similar Compounds
Comparison with Iridium(III) Analogues
The iridium(III) dimer [Ir(ppy)₂(μ-Cl)]₂ (Hppy = 2-phenylpyridine) is structurally analogous but differs in metal center and electronic properties. Key distinctions include:
Research Findings :
- Rhodium(III) complexes exhibit weaker luminescence due to low-lying d-d states but can display AIE in solid-state aggregates when paired with ancillary ligands like benzoyltrifluoroacetone .
- Iridium(III) dimers dominate optoelectronics due to efficient intersystem crossing and long-lived excited states .
Comparison with Other Rhodium Dimers
2.2.1. Dichloro(pentamethylcyclopentadienyl)rhodium(III) Dimer
Key Insight : Cyclopentadienyl ligands enhance steric bulk, influencing catalytic selectivity, whereas ppy ligands favor π-conjugation and optoelectronic tuning .
2.2.2. Chlorobis(ethylene)rhodium(I) Dimer
Note: Rh(I) dimers are more reactive in ligand substitution, while Rh(III) complexes prioritize redox stability .
Comparison with Ruthenium(II) Complexes
The ruthenium(II) complex Dichlorobis(2-phenylazopyridine)ruthenium(II) shares a similar N^N-coordinating ligand but differs in metal and electronic structure:
Research Highlight : Ruthenium complexes often exhibit tunable absorption spectra, making them suitable for light-driven applications, whereas rhodium complexes are explored for solid-state emission .
Preparation Methods
Preparation from Rhodium(III) Chloride Hydrate and 2-Phenylpyridine
This is the most widely documented and reproducible method:
-
- Rhodium(III) chloride hydrate (RhCl3·xH2O)
- 2-Phenylpyridine (C11H9N)
- Solvent: Typically ethanol, methanol, or ethylene glycol
- Base: Sometimes sodium acetate or potassium carbonate to facilitate cyclometalation
-
- Dissolve RhCl3·xH2O in the chosen solvent under inert atmosphere.
- Add 2-phenylpyridine in stoichiometric excess to the rhodium salt.
- Heat the mixture under reflux (usually 80–120 °C) for several hours (6–24 h).
- During the reaction, cyclometalation occurs, and the complex forms.
- The reaction mixture is cooled, and the dimeric complex precipitates.
- The solid is filtered, washed (with cold solvent), and dried under vacuum.
Yields: Typically, yields range from 70% to 90%, depending on reaction conditions and purification steps.
Notes: The use of a base can promote deprotonation of the ortho C–H bond on the phenyl ring, facilitating cyclometalation.
Alternative Preparation via Rhodium(I) Precursors
- Some methods start from rhodium(I) complexes such as [Rh(μ-Cl)(COD)]2 (COD = 1,5-cyclooctadiene).
- The rhodium(I) dimer reacts with 2-phenylpyridine under oxidative conditions or elevated temperatures to afford the Rh(III) dimer.
- This method allows better control over ligand coordination and can yield purer products.
Solvent and Temperature Effects
- Solvents such as 1-phenylethanol or 2-ethoxyethanol have been employed in related iridium complexes synthesis, which is chemically analogous to rhodium complexes.
- Reaction temperature influences the rate of cyclometalation and dimer formation.
- Higher temperatures promote faster C–H activation but may lead to side reactions.
Comparative Data Table of Preparation Methods
| Method | Rhodium Source | Ligand Source | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| RhCl3·xH2O + 2-phenylpyridine | Rhodium(III) chloride hydrate | 2-Phenylpyridine | Ethanol, Methanol | 80–120 | 6–24 | 70–90 | Base may be added to facilitate cyclometalation |
| [Rh(μ-Cl)(COD)]2 + 2-phenylpyridine | Rhodium(I) dimer | 2-Phenylpyridine | 1-Phenylethanol | 100–130 | 12–24 | 75–85 | Oxidative conditions needed |
| RhCl3·xH2O + 2-phenylpyridine | Rhodium(III) chloride hydrate | 2-Phenylpyridine | 2-Ethoxyethanol | 100–130 | 10–20 | 65–80 | May promote metal carbonylation side reactions |
Research Findings and Notes on Preparation
Cyclometalation Mechanism: The key step is the activation of the ortho C–H bond of the phenyl ring in 2-phenylpyridine, facilitated by the rhodium center. This leads to the formation of a stable five-membered metallacycle.
Dimer Formation: The bridging chlorides stabilize the dimeric structure, which is essential for the compound's catalytic and photophysical properties.
Purification: The product is typically purified by recrystallization or washing with non-polar solvents to remove unreacted ligands and by-products.
Stability: The dimer is air-stable and can be stored under ambient conditions, although inert atmosphere handling is preferred during synthesis to avoid side reactions.
Scale-Up Potential: The method using RhCl3·xH2O and 2-phenylpyridine in alcoholic solvents is amenable to scale-up due to straightforward reaction conditions and high yields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
